Eupatilin

Beschreibung

This compound has been reported in Artemisia princeps, Achillea setacea, and other organisms with data available.

isolated from Artemisia argyi

Eigenschaften

IUPAC Name |

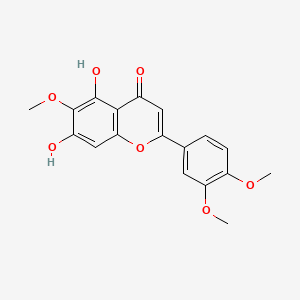

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWBCNQOKKKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176904 | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22368-21-4 | |

| Record name | Eupatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22368-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupatilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eupatilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPATILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 242 °C | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Eupatilin Signaling Pathway Modulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone (B191248) primarily isolated from Artemisia species. It has garnered significant scientific interest due to its potent anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts. This compound exerts its therapeutic effects by modulating key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[2]

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Cancer | ~25 | [3] |

| HT29 | Colon Cancer | ~100 | [3] |

| 786-O | Renal Cell Carcinoma | ~20 | [4] |

| MKN-1 | Gastric Cancer | Not specified | [5] |

| TE1 | Esophageal Cancer | Not specified | [6] |

Table 2: Dose-Dependent Effects of this compound on Cell Viability and Signaling

| Cell Line | Parameter Measured | Concentration (µM) | Observed Effect | Citation |

| 786-O | Cell Viability | 20 | 47.2% decrease | [4] |

| 786-O | Cell Viability | 40 | 61.3% decrease | [4] |

| HCT116 | Apoptosis | 50 | 4.4-fold increase | [3] |

| HCT116 | Apoptosis | 100 | 13.2-fold increase | [3] |

| HT29 | Apoptosis | 50 | 1.6-fold increase | [3] |

| HT29 | Apoptosis | 100 | 1.7-fold increase | [3] |

| MKN45 | p-STAT3 Expression (Hypoxia) | 100 | Significant reduction | [7] |

| RAW264.7 | Inflammatory Cytokine Expression | 10 | Downregulation of TNF-α, IL-1β, IL-6 | [8] |

Core Signaling Pathways Modulated by this compound

This compound's multifaceted therapeutic effects stem from its ability to intervene in several critical signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][9][10] Mechanistically, this compound can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the active NF-κB p65 subunit.[2] In some contexts, this inhibition is upstream, for instance, by preventing the translocation of virulence factors like CagA from H. pylori, which would otherwise activate the NF-κB pathway.[9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancer types, this pathway is aberrantly activated. This compound has been demonstrated to inhibit the PI3K/Akt signaling cascade.[1][4][11] It suppresses the phosphorylation and activation of both PI3K and its downstream effector Akt.[4] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.[12]

References

- 1. This compound induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. This compound unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of this compound on tumor invasion of human gastric cancer MKN-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation of human esophageal cancer TE1 cells by targeting the Akt‑GSK3β and MAPK/ERK signaling cascades [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Gastric Cancer Cell Growth by Blocking STAT3-Mediated VEGF Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretreatment with this compound Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of this compound on Helicobacter pylori CagA-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a major flavonoid of Artemisia, attenuates aortic smooth muscle cell proliferation and migration by inhibiting PI3K, MKK3/6, and MKK4 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Eupatilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin, a pharmacologically active flavone (B191248) derived from Artemisia species, has demonstrated significant anti-inflammatory properties in a variety of in vitro models.[1][2] As a polymethoxyflavone, its molecular structure contributes to its therapeutic potential, which includes anti-oxidative, anti-cancer, and neuroprotective activities alongside its well-documented anti-inflammatory effects.[2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates. The primary mechanism of this compound's anti-inflammatory action involves the modulation of critical signaling cascades, most notably the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] It effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][3][6][7]

Core Mechanisms of Action & Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[2][4] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action, mediated in part through the upstream Akt/IKK(α/β) pathway, blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of target genes like COX-2, iNOS, and various pro-inflammatory cytokines.[1][7]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, are critical regulators of cellular responses to external stressors. In inflammatory contexts, their activation leads to the production of inflammatory mediators. This compound has been shown to significantly inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby downregulating downstream inflammatory processes.[1][3][5]

Involvement of PI3K/Akt and JAK/STAT Pathways

This compound's anti-inflammatory activity also extends to other significant pathways. It has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and is often intertwined with NF-κB activation.[6][8][9][10] Studies show this compound can suppress the phosphorylation of Akt.[11] Additionally, this compound has been demonstrated to inhibit the JAK2/STAT3 signaling pathway in LPS-stimulated macrophages, preventing the nuclear translocation of phosphorylated STAT3 and further contributing to its anti-inflammatory profile.[4][12]

Activation of the Nrf2 Pathway

Beyond inhibiting pro-inflammatory pathways, this compound also demonstrates antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. This compound has been shown to increase the expression of Nrf2 in LPS-stimulated RAW264.7 cells, enhancing the cellular antioxidant response and mitigating oxidative stress, which is a key component of inflammation.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on the production of key inflammatory mediators and cytokines in various in vitro models.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Not specified | Significant reduction in production | [3] |

| RAW264.7 Macrophages | LPS | Reactive Oxygen Species (ROS) | Not specified | Significant reduction in production | [3] |

| BEAS-2B Cells | Fine Particulate Matter (FPM) | Reactive Oxygen Species (ROS) | 10 nM | Dose-dependent decrease in ROS levels | [11] |

| RAW264.7 Macrophages | LPS | iNOS Protein Expression | Not specified | Down-regulation of expression | [13][14] |

| RAW264.7 Macrophages | LPS | COX-2 Protein Expression | Not specified | Down-regulation of expression | [13][14] |

Table 2: Modulation of Pro-inflammatory Cytokines by this compound

| Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | 10 µM | Down-regulation of expression | [12] |

| Human Mast Cells (HMC-1) | PMACI | TNF-α, IL-1β, IL-6 | Not specified | Significant suppression of expression and production | [1] |

| AGS Gastric Cells | H. pylori | TNF-α, IL-1β | 10, 50, 100 ng | Dose-dependent reduction in protein levels | [6][15][16] |

| AGS Gastric Cells | H. pylori | IL-6, IL-8, MCP-1 | 10, 50, 100 ng | Dose-dependent reduction in mRNA levels | [6][15][16] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound. Specific concentrations and incubation times should be optimized for each cell line and experiment.

Cell Culture and Treatment

-

Cell Culture: Culture murine macrophage cells (e.g., RAW264.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot/PCR) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding an inflammatory agent (e.g., 1 µg/mL of LPS) and incubate for the desired period (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

-

Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

-

Quantification: Calculate the nitrite (B80452) concentration using a standard curve generated with known concentrations of sodium nitrite.[17]

Cytokine Measurement (ELISA)

-

Sample Collection: Collect cell culture supernatants after the treatment and stimulation period.

-

ELISA Procedure: Perform the assay using commercially available ELISA kits for the cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β) according to the manufacturer’s instructions.[17]

-

General Steps:

-

Add standards and samples to wells pre-coated with a capture antibody and incubate.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate, wash, and then add Streptavidin-HRP (Horseradish Peroxidase).

-

Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification: Calculate cytokine concentrations based on the standard curve generated for each specific cytokine.[17]

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-p-p38, anti-iNOS, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

In vitro evidence strongly supports the anti-inflammatory potential of this compound. Its efficacy stems from its ability to modulate multiple, interconnected signaling pathways, primarily through the potent inhibition of the NF-κB and MAPK cascades. By suppressing the expression and production of a wide range of pro-inflammatory mediators and cytokines, this compound presents a promising molecular scaffold for the development of novel anti-inflammatory therapeutics. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers aiming to further investigate and harness the therapeutic properties of this flavonoid.

References

- 1. This compound suppresses the allergic inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates the senescence of nucleus pulposus cells and mitigates intervertebral disc degeneration via inhibition of the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of this compound on Helicobacter pylori CagA-induced gastric inflammation | PLOS One [journals.plos.org]

- 7. Gastroprotective effect of this compound, a polymethoxyflavone from Artemisia argyi H.Lév. & Vaniot, in ethanol-induced gastric mucosal injury via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a major flavonoid of Artemisia, attenuates aortic smooth muscle cell proliferation and migration by inhibiting PI3K, MKK3/6, and MKK4 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pretreatment with this compound Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Anti-inflammatory effects of this compound on Helicobacter pylori CagA-induced gastric inflammation | PLOS One [journals.plos.org]

- 16. Anti-inflammatory effects of this compound on Helicobacter pylori CagA-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Eupatilin: A Technical Guide to its Antioxidant Mechanisms in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin, a pharmacologically active flavone (B191248) derived from Artemisia species, has garnered significant scientific interest for its potent antioxidant and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the antioxidant effects of this compound in various cellular models. It summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach that includes direct radical scavenging and the modulation of intracellular signaling pathways that govern the cellular antioxidant response.[4][5] Key mechanisms include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression, and the modulation of the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and stress response.[4][6][7]

Quantitative Analysis of this compound's Antioxidant Efficacy

The following tables summarize the quantitative data from various studies, demonstrating the antioxidant and cytoprotective effects of this compound in different cellular models.

Table 1: this compound's Effect on Reactive Oxygen Species (ROS) Production

| Cell Line | Inducer of Oxidative Stress | This compound Concentration(s) | Duration of Treatment | Method of ROS Detection | Percentage Reduction in ROS | Reference(s) |

| Human Bronchial Epithelial Cells (BEAS-2B) | Fine Particulate Matter (FPM) (12.5 µg/mL) | 1, 10, 100 nM | 15 min (co-treatment) | H2DCFDA by flow cytometry | Dose-dependent decrease | [8] |

| Human Gastric Epithelial Cells (AGS) | FeSO₄ | Not specified (dose-dependent) | Not specified | Not specified | Dramatic inhibition | [9][10] |

| Human Retinal Pigment Epithelial Cells (ARPE-19) | H₂O₂ | Not specified | Not specified | Not specified | Significant attenuation | [1][11] |

| Human Renal Cancer Cells (786-O) | This compound itself (induces ROS in cancer cells) | 40 µM | 24 h | Dichlorofluorescein diacetate | Induces ROS production | [3] |

| Colon Cancer Cells (HCT116 & HT29) | This compound itself (induces ROS in cancer cells) | Not specified | Not specified | Not specified | Induces oxidative stress | [12] |

Table 2: Cytoprotective Effects of this compound Against Oxidative Stress

| Cell Line | Inducer of Cell Damage | This compound Concentration(s) | Duration of Pre-treatment | Method of Viability/Damage Assessment | Observed Protective Effect | Reference(s) |

| Feline Ileal Smooth Muscle Cells | Indomethacin (B1671933) (2.5 mM) | >150 µM | >16 h | MTT assay | Dose-dependent inhibition of cell damage | [13] |

| Feline Esophageal Epithelial Cells | Indomethacin (2 mM) | Not specified (dose-dependent) | Not specified | MTT assay | Dose-dependent inhibition of cell damage | [7] |

| Human Retinal Pigment Epithelial Cells (ARPE-19) | H₂O₂ | Not specified | Not specified | Cell injury assay | Significant attenuation of cell injury | [1][11] |

| Human Gastric Cancer (AGS) Cells | H₂O₂ | Not specified | Not specified | Wound healing, cell proliferation, viability assays | Prevented reduction of epithelial migration | [9][10] |

Signaling Pathways Modulated by this compound

This compound's antioxidant activity is intricately linked to its ability to modulate key intracellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

This compound is a known activator of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), leading to their upregulation.[4][14][15] This enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[4]

Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.

PI3K/Akt and MAPK Signaling Pathways

This compound also modulates the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are pivotal in regulating cell survival, apoptosis, and the response to oxidative stress.[3][6][12]

In the context of cytoprotection, this compound has been shown to activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[1][11] For instance, in retinal pigment epithelial cells, this compound protected against H₂O₂-induced oxidative stress and apoptosis by enhancing the phosphorylation of PI3K and Akt.[1][11]

Conversely, in some cancer cell models, this compound's pro-apoptotic and anti-proliferative effects are associated with the modulation of these pathways. It can inhibit the activation of ERK1/2 and Akt, which are often overactive in cancer cells and contribute to their survival and growth.[12][16] In particulate matter-exposed human bronchial epithelial cells, this compound inhibited ROS production by reducing the phosphorylation of Akt, NF-κB p65, and p38 MAPK.[6][17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells | MDPI [mdpi.com]

- 7. This compound with heme oxygenase-1-inducing ability protects cultured feline esophageal epithelial cells from cell damage caused by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound protects gastric epithelial cells from oxidative damage and down-regulates genes responsible for the cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Protects Gastric Epithelial Cells from Oxidative Damage and Down-Regulates Genes Responsible for the Cellular Oxidative Stress | Semantic Scholar [semanticscholar.org]

- 11. This compound prevents H2O2-induced oxidative stress and apoptosis in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress [mdpi.com]

- 13. The protective effect of this compound on indomethacin-induced cell damage in cultured feline ileal smooth muscle cells: involvement of HO-1 and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Extraction of Eupatilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin, a pharmacologically active flavone (B191248) known chemically as 5,7-dihydroxy-3',4',6-trimethoxyflavone, has garnered significant attention in the scientific community for its therapeutic potential.[1] Primarily isolated from various medicinal plants, it exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties.[1][2] Its multifaceted mechanism of action, which involves the modulation of key cellular signaling pathways, makes it a promising candidate for drug development. This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of the critical signaling pathways it influences.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family, particularly within the Artemisia genus.[2][3] Various species have been identified as rich sources of this compound. The leaves and aerial parts of these plants are typically the primary materials used for extraction.

Table 1: Natural Plant Sources of this compound

| Family | Genus | Species | Plant Part(s) Used |

|---|---|---|---|

| Asteraceae | Artemisia | A. argyi (Mugwort) | Leaves |

| Asteraceae | Artemisia | A. asiatica | Whole Herb |

| Asteraceae | Artemisia | A. princeps | Leaves, Trunk |

| Asteraceae | Artemisia | A. campestris | Aerial Parts |

| Asteraceae | Artemisia | A. ludoviciana | Aerial Parts |

| Asteraceae | Artemisia | A. mongolica | Aerial Parts |

| Asteraceae | Artemisia | A. rubripes | Aerial Parts |

| Asteraceae | Artemisia | A. selengensis | Aerial Parts |

| Asteraceae | Artemisia | A. sylvatica | Leaves |

| Asteraceae | Chrysanthemum | C. morifolium | Leaves |

| Verbenaceae | Lippia | L. dulcis | Leaves |

| Lamiaceae | Salvia | S. plebeia | Aerial Parts |

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources are critical steps to isolate the compound for research and development. Methodologies typically involve an initial solvent extraction, followed by liquid-liquid partitioning and chromatographic separation for purification.

Extraction Workflow

The general workflow for isolating this compound involves several key stages, from the preparation of the plant material to the final purification of the compound. This process is designed to efficiently extract the flavonoid and remove impurities.

Caption: A typical workflow for the extraction and purification of this compound.

Experimental Protocols

3.2.1 Protocol: Ultrasonic-Assisted Solvent Extraction and Partitioning

This protocol is adapted from a method for extracting this compound from Artemisia princeps Pampan.[4]

-

Preparation : Weigh 2 grams of dried, ground Artemisia princeps leaves and trunk.

-

Extraction : Place the plant material in a flask with 60 mL of 100% ethanol. Perform ultrasonic-assisted extraction at 25°C for 30 minutes.

-

Filtration : Filter the resulting solution to remove solid plant debris.

-

Concentration : Add 60 mL of water to the filtrate. Concentrate the solution to a final volume of 30 mL using a rotary evaporator.

-

n-Hexane Partition : Transfer the concentrated aqueous solution to a separatory funnel and partition with 30 mL of n-hexane to remove nonpolar impurities. Retain the aqueous layer.

-

Chloroform Partition : To the retained aqueous layer, add an equal volume of chloroform for further partitioning. Again, retain the aqueous layer.

-

Ethyl Acetate Partition : Finally, partition the aqueous layer with 30 mL of ethyl acetate. The this compound will preferentially move into the ethyl acetate layer. Collect the ethyl acetate fraction.

-

Drying : Evaporate the ethyl acetate fraction to dryness to obtain the this compound-enriched extract, which can then be further purified by chromatography.

3.2.2 Protocol: Purification by Recycling Preparative HPLC

This protocol describes the final purification step to achieve high-purity this compound.[4]

-

Sample Preparation : Dissolve the this compound-enriched extract from the partitioning step in the mobile phase.

-

HPLC System : Utilize a recycling preparative HPLC system.

-

Column : JAIGEL GS310A column (or equivalent).

-

Mobile Phase : A mixture of water/acetonitrile/Trifluoroacetic acid (TFA) in a 50/50/0.5 volume ratio.

-

Flow Rate : Set the flow rate to 1.5 mL/min.

-

Injection Volume : Inject 2 mL of the prepared sample.

-

Detection : Monitor the elution at a UV wavelength of 370 nm.

-

Recycling : Perform the separation with at least two recycling steps. The recycling process re-injects the eluate containing the target compound back into the column, effectively increasing the column length and enhancing separation.

-

Fraction Collection : Collect the peak corresponding to this compound. Purity can be confirmed using an analytical HPLC system.

Quantitative Data on Extraction and Purity

The efficiency of extraction and the final purity of this compound are dependent on the source material and the methods employed.

Table 2: Quantitative Data on this compound Extraction and Analysis

| Parameter | Method / Condition | Result | Reference |

|---|---|---|---|

| Purity | Recycling Preparative HPLC (after 2 cycles) | Almost 100% | [4] |

| Extraction Yield | Propanol Extraction vs. Ethanol Extraction | Propanol yields approximately 2 times more this compound than ethanol. | [1] |

| HPLC Recovery Rate | Reversed-Phase HPLC (RP-HPLC) | Average recovery rate of 99.14% (RSD 1.2%). | [5] |

| HPLC Linearity | RP-HPLC | Linear relationship in the range of 0.003-0.126 g/L. | [5] |

| Content Variation | Artemisia argyi from different regions in China | Content is significantly higher in samples from regions south of the Huaihe River (Qichun, Ningbo, etc.). |[5] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation. Its ability to inhibit pro-inflammatory and pro-survival pathways is central to its therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

Caption: this compound inhibits NF-κB activation by targeting the IKK complex.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its over-activation is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer properties.[7]

Caption: this compound directly targets and inhibits PI3K, blocking downstream signaling.

Modulation of MAPK and Nrf2 Pathways

In addition to NF-κB and PI3K/Akt, this compound also modulates other critical pathways. It inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, Erk, and JNK), which are involved in inflammation and cell proliferation.[6] Conversely, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response, which helps protect cells from oxidative damage.[6]

Conclusion

This compound is a high-value natural flavonoid with significant therapeutic promise. Its primary sources are plants of the Artemisia genus, from which it can be efficiently isolated using a combination of solvent extraction, liquid-liquid partitioning, and advanced chromatographic techniques like recycling preparative HPLC, achieving very high purity. The pharmacological efficacy of this compound is rooted in its ability to potently inhibit key pro-inflammatory and pro-survival signaling pathways such as NF-κB and PI3K/Akt. This detailed technical guide provides a foundational resource for researchers and professionals in drug development aiming to harness the potential of this versatile natural compound.

References

- 1. CN102512471A - Artemisia extract containing high content of this compound - Google Patents [patents.google.com]

- 2. Determination of this compound in Folium artemisiae Argyi and Its Inhibitory Effect on Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kiche.or.kr [kiche.or.kr]

- 5. [Quantative analysis of this compound and jaceosidin in folium of Artemisia argyi from different areas in China by RP-HPLC based on ancient medicine books] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Eupatilin: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

Eupatilin, a pharmacologically active flavone (B191248) derived from Artemisia species, has garnered significant interest for its anti-inflammatory, anti-cancer, and antioxidant properties.[1][2][3] A critical parameter for its preclinical and clinical development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols for solubility determination, and insights into the key signaling pathways modulated by this promising natural compound.

Introduction to this compound

This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a lipophilic flavonoid that exerts its biological effects through the modulation of multiple signaling pathways.[1] Its mechanisms of action include the induction of cell cycle arrest, suppression of cell proliferation and migration, inhibition of angiogenesis, and promotion of apoptosis in cancer cells.[1] Key molecular targets include components of the NF-κB, PI3K/AKT, and MAPK signaling cascades.[1][4][5] Furthermore, this compound has been identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Given its therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility, is paramount for formulation development and in vitro and in vivo studies.

Solubility of this compound

The solubility of a compound is a crucial factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. This section summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of this compound in different solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 33.33 | 96.80 | Requires sonication for dissolution | [6] |

| Dimethyl Sulfoxide (DMSO) | ≥34.4 | ≥99.91 | - | [7] |

| Dimethylformamide (DMF) | 50 | 145.21 | - |

Solubility in Solvent Mixtures for In Vivo Studies

For animal studies, this compound is often formulated in solvent mixtures to achieve sufficient concentration and bioavailability. The following table details some of these formulations.

| Solvent Mixture | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Reference |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 | ≥ 7.26 | Clear solution | [6] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 7.26 | Clear solution | [6] |

| 10% DMSO >> 90% corn oil | ≥ 2.5 | ≥ 7.26 | Clear solution | [6] |

| 15% Cremophor EL >> 85% Saline | 1 | 2.90 | Suspended solution, requires sonication | [6] |

Qualitative Solubility Information

While precise quantitative data is limited for some common organic solvents, qualitative descriptions of this compound's solubility are available.

| Solvent | Solubility Description | Notes | Reference |

| Acetonitrile | Slightly soluble | - | |

| Methanol | Slightly soluble | Requires heating for dissolution | |

| Ethanol (100%) | - | Used for extraction from plant material. | [8] |

| Acetone/Olive Oil (4:1) | - | Used as a vehicle for topical application in animal studies. |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMSO, ethanol, methanol, acetone, water)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials each containing a known volume of the solvent of interest. The excess solid should be clearly visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is commonly used for flavonoid analysis.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile and 0.2% phosphoric acid in water (e.g., 35:65 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 350 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

-

-

Data Analysis:

-

Prepare a standard calibration curve of this compound in the same solvent system.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility of this compound in the original solvent by accounting for the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are attributed to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. This compound has been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Caption: this compound's inhibition of the NF-κB pathway.

PI3K/AKT and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell growth, proliferation, survival, and apoptosis. This compound has been demonstrated to inhibit the PI3K/AKT pathway and modulate the MAPK pathway, contributing to its anti-cancer effects.[4][5]

Caption: this compound's modulation of PI3K/AKT and MAPK pathways.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound in DMSO and other solvents, along with a detailed experimental protocol for its determination. The provided data and methodologies are essential for researchers and drug development professionals working with this promising natural compound. The diagrams of the key signaling pathways modulated by this compound offer a visual representation of its molecular mechanisms of action. Further research is warranted to expand the quantitative solubility profile of this compound in a broader range of pharmaceutically acceptable solvents to facilitate its continued development as a therapeutic agent.

References

- 1. scite.ai [scite.ai]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kiche.or.kr [kiche.or.kr]

- 4. Solubility of flavonoids in pure solvents [bibliotecadigital.ipb.pt]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Semantic Scholar [semanticscholar.org]

Pharmacological Properties of Eupatilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) is a naturally occurring flavonoid predominantly found in Artemisia species.[1][2] This bioactive compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and gastroprotective effects.[2][3] Preclinical studies have demonstrated its potential in treating a range of conditions such as gastritis, inflammatory bowel disease (IBD), and various types of cancer.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Properties

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][4] Its mechanisms of action primarily involve the inhibition of the NF-κB and MAPK signaling pathways.[2][3]

Mechanism of Action

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][4] By inhibiting the phosphorylation and degradation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] Additionally, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, which are also involved in the inflammatory cascade.[2][3]

Quantitative Data: Anti-inflammatory Activity

| Model | Parameter | Result | Reference |

| Croton-oil-induced dermatitis (mouse ear) | Edema Inhibition (ID50) | 0.28 µmol/cm² | [5] |

| Croton-oil-induced dermatitis (mouse ear) | Granulocyte Infiltration Inhibition | 32% at 0.30 µmol/cm² | [5] |

| LPS-stimulated RAW264.7 macrophages | NO Production Inhibition | Significant reduction | [2] |

| LPS-stimulated RAW264.7 macrophages | IL-6 Production Inhibition | Significant reduction | [2] |

Signaling Pathway Diagram: Anti-inflammatory Action

References

- 1. This compound induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Eupatilin in Gastrointestinal Inflammation: A Technical Guide for Researchers

Introduction

Eupatilin, a flavone (B191248) derived from Artemisia species, has emerged as a promising therapeutic agent for gastrointestinal inflammation. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and cytoprotective effects, make it a compelling candidate for the development of novel treatments for conditions such as gastritis and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the mechanisms of action of this compound, detailed experimental protocols for its study, and a summary of key quantitative findings to support further research and development in this area.

Core Mechanisms of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects in the gastrointestinal tract primarily by modulating three key signaling pathways: the NF-κB pathway, the MAPK pathway, and the AMPK pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In various models of gastrointestinal inflammation, this compound has been shown to inhibit the activation of NF-κB. This inhibition prevents the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3]

In studies involving Helicobacter pylori-infected gastric epithelial cells, this compound treatment dose-dependently suppressed the expression of NF-κB.[2] This was associated with a reduction in the translocation of the bacterial virulence factor CagA into the cells, which is a known trigger of the NF-κB pathway.[2] Furthermore, this compound has been observed to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of target genes.[4]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, which includes p38, ERK, and JNK, plays a crucial role in cellular responses to external stressors, including inflammation. This compound has been demonstrated to attenuate the phosphorylation of p38, ERK, and JNK in various inflammatory contexts.[1][5] By inhibiting the activation of these kinases, this compound can suppress the downstream signaling cascades that lead to the production of inflammatory mediators. In models of gastric inflammation, the inhibition of the MAPK pathway by this compound contributes to its protective effects.[5]

Activation of the AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a critical sensor of cellular energy status and plays a protective role in intestinal epithelial barrier function. In studies of dextran (B179266) sulphate sodium (DSS)-induced colitis, this compound has been shown to promote the activation of AMPK.[6][7] This activation is associated with the stabilization of colonic epithelial cells, the downregulation of tight junction protein overexpression, and the suppression of NADPH oxidase 4 (NOX4), an enzyme involved in reactive oxygen species (ROS) production.[6][7] The therapeutic effect of this compound in colitis models was found to be reduced when an AMPK inhibitor was co-administered, highlighting the importance of this pathway in its mechanism of action.[6]

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on various markers of gastrointestinal inflammation.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines and Signaling Molecules in H. pylori-Infected AGS Cells

| Marker | This compound Concentration | Observed Effect | Reference |

| IL-1β (protein) | 10, 50, 100 ng/mL | Dose-dependent reduction | [2] |

| TNF-α (protein) | 10, 50, 100 ng/mL | Dose-dependent reduction | [2] |

| IL-6 (mRNA) | 10, 50, 100 ng/mL | Dose-dependent reduction | [2] |

| IL-8 (mRNA) | 10, 50, 100 ng/mL | Dose-dependent reduction | [2] |

| MCP-1 (mRNA) | 10, 50, 100 ng/mL | Dose-dependent reduction | [2] |

| PI3K (protein) | 10, 50, 100 ng/mL | Dose-dependent suppression | [2] |

| NF-κB (protein) | 10, 50, 100 ng/mL | Dose-dependent suppression | [2] |

Table 2: Effect of this compound in a DSS-Induced Colitis Mouse Model

| Parameter | This compound Treatment | Observed Effect | Reference |

| Inflammatory Response | Not specified | Clear inhibition of inflammatory responses in LPS-stimulated macrophages | [6] |

| Tight Junction Proteins | Not specified | Downregulation of overexpression | [6] |

| NOX4 | Not specified | Downregulation | [6] |

| AMPK Activation | Not specified | Promotion of activation | [6] |

| Colitis Symptoms & Pathology | Not specified | Amelioration of symptoms and pathologic changes | [6] |

Detailed Experimental Protocols

In Vitro Model: Helicobacter pylori-Induced Gastric Inflammation

This protocol is based on studies investigating the effect of this compound on H. pylori-infected human gastric epithelial cells.[2]

1. Cell Culture:

-

Cell Line: AGS human gastric carcinoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

2. H. pylori Culture:

-

Strain: CagA-positive H. pylori strain.

-

Culture Medium: Brucella broth supplemented with 10% FBS.

-

Culture Conditions: Microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

3. Co-culture and this compound Treatment:

-

Seed AGS cells in appropriate culture plates and allow them to adhere.

-

Infect the AGS cells with the H. pylori strain at a multiplicity of infection (MOI) of 100 for 4 hours.

-

After infection, wash the cells to remove non-adherent bacteria.

-

Treat the infected cells with varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) for 24 hours.

4. Analysis of Inflammatory Markers:

-

Western Blotting:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against CagA, PI3K, NF-κB, IL-1β, TNF-α, and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Real-Time Polymerase Chain Reaction (RT-PCR):

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform RT-PCR using specific primers for IL-6, IL-8, MCP-1, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative mRNA expression levels.

-

In Vivo Model: Dextran Sulphate Sodium (DSS)-Induced Colitis

This protocol is a general guideline based on studies of DSS-induced colitis in mice.[6]

1. Animals:

-

Species/Strain: C57BL/6 mice are commonly used.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Induction of Colitis:

-

Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the specific mouse strain and desired severity of colitis.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

3. This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., corn oil with DMSO).

-

Administer this compound orally (e.g., by gavage) at the desired doses. Administration can be prophylactic (before DSS induction) or therapeutic (after the onset of colitis symptoms).

4. Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Score the mice daily based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: At the end of the experiment, euthanize the mice and measure the length of the colon. A shorter colon is indicative of more severe inflammation.

-

Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for inflammatory cell infiltration, crypt damage, and other pathological changes.

-

Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.

Signaling Pathway and Experimental Workflow Visualizations

References

- 1. This compound unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound on Helicobacter pylori CagA-induced gastric inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastroprotective effect of this compound, a polymethoxyflavone from Artemisia argyi H.Lév. & Vaniot, in ethanol-induced gastric mucosal injury via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on tumor invasion of human gastric cancer MKN-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits H(2)O(2)-induced apoptotic cell death through inhibition of mitogen-activated protein kinases and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates dextran sulphate sodium-induced colitis in mice partly through promoting AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of AMPK Signaling in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Eupatilin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin, a pharmacologically active flavone (B191248) derived from Artemisia species, has garnered significant interest for its therapeutic potential in a range of diseases, including neurodegenerative disorders. Its neuroprotective properties are primarily attributed to its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on the experimental models, underlying molecular mechanisms, and quantitative outcomes.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival. The primary mechanisms identified in preclinical studies include the inhibition of the NF-κB pathway and the activation of the Akt signaling cascade.

Anti-Inflammatory Effects via NF-κB Inhibition

Neuroinflammation, often mediated by the activation of microglia, is a critical contributor to neuronal damage in various neurodegenerative conditions. This compound has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or ischemic injury, the IκB kinase (IKK) complex becomes phosphorylated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[2][4] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4][5] this compound intervenes in this cascade by reducing the phosphorylation of IKKα/β and IκBα, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[2][4]

Pro-Survival Effects via Akt Pathway Activation

The Akt signaling pathway is a critical regulator of cell survival and is implicated in protecting neurons from apoptotic cell death. This compound has been demonstrated to promote neuronal survival by enhancing the phosphorylation of Akt.[1][4] In models of global cerebral ischemia, increased Akt phosphorylation following this compound administration has been correlated with a reduction in neuronal damage.[1] The neuroprotective effects of this compound were reversed by the administration of a PI3K inhibitor, wortmannin, confirming the crucial role of the Akt pathway in mediating its pro-survival effects.[1]

Preclinical Models and Efficacy Data

The neuroprotective potential of this compound has been evaluated in several well-established preclinical models of neurological disorders, including ischemic stroke and Parkinson's disease.

Ischemic Stroke Models

1. Transient Focal Cerebral Ischemia (tMCAO)

The transient middle cerebral artery occlusion (tMCAO) model is a widely used animal model of ischemic stroke.[3] In this model, this compound has been shown to significantly reduce brain infarction and improve neurological function.[3] Oral administration of this compound (10 mg/kg) immediately after reperfusion resulted in a significant decrease in infarct volume and improved neurological scores.[3][6] Notably, the therapeutic window for this compound administration was observed to be at least 5 hours after the induction of MCAO.[3]

2. Global Cerebral Ischemia (BCCAO)

In the bilateral common carotid artery occlusion (BCCAO) model of transient global cerebral ischemia, this compound demonstrated significant neuroprotective effects in the hippocampus, a brain region particularly vulnerable to ischemic damage.[1] Oral administration of this compound (10 mg/kg) immediately after reperfusion increased the number of viable neurons and decreased the number of degenerating neurons in the hippocampal CA1 region.[1]

Parkinson's Disease Model

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, this compound demonstrated the ability to protect dopaminergic neurons and improve motor function.[2] this compound treatment rescued the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta and improved performance in behavioral tests such as the rotarod and traction tests.[2] Furthermore, this compound suppressed the activation of microglia and astrocytes and reduced the expression of pro-inflammatory cytokines in the brain.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound in a Transient Focal Cerebral Ischemia (tMCAO) Mouse Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | Reference |

| Infarct Volume (%) | 31.57 ± 2.5 | 20.42 ± 1.8 | ↓ 35.3% | [7] |

| Neurological Score | 10.2 ± 0.6 | 6.8 ± 0.5 | ↓ 33.3% | [7] |

| Iba1-positive cells (cells/mm²) | 235 ± 15 | 142 ± 12 | ↓ 39.6% | [5] |

| BrdU/Iba1-positive cells (cells/mm²) | 45 ± 5 | 21 ± 3 | ↓ 53.3% | [5] |

Table 2: Effects of this compound on LPS-Stimulated BV2 Microglia

| Parameter | LPS + Vehicle | LPS + this compound (20 µM) | % Change | Reference |

| Nitrite (B80452) Production (%) | 100 | 60.3 ± 3.2 | ↓ 39.7% | [5] |

| PGE₂ Production (pg/mL) | 285 ± 21 | 155 ± 15 | ↓ 45.6% | [5] |

| TNF-α Production (pg/mL) | 310 ± 25 | 180 ± 18 | ↓ 41.9% | [5] |

| IL-6 Production (pg/mL) | 450 ± 35 | 250 ± 22 | ↓ 44.4% | [5] |

Table 3: Effects of this compound in a Global Cerebral Ischemia (BCCAO) Mouse Model

| Parameter | Ischemia + Vehicle | Ischemia + this compound (10 mg/kg) | % Change | Reference |

| Viable Neurons (cells/mm) | 45 ± 5 | 110 ± 8 | ↑ 144% | [1] |

| Degenerating Neurons (FJB-positive cells/section) | 120 ± 10 | 35 ± 4 | ↓ 70.8% | [1] |

| p-Akt/Akt ratio (fold change) | 1.5 ± 0.2 | 2.8 ± 0.3 | ↑ 86.7% | [1] |

Table 4: Effects of this compound in an MPTP-Induced Parkinson's Disease Mouse Model

| Parameter | MPTP + Vehicle | MPTP + this compound | % Change | Reference |

| TH-positive neurons (% of control) | 48 ± 5 | 75 ± 6 | ↑ 56.3% | [2] |

| Rotarod Latency (s) | 85 ± 10 | 140 ± 12 | ↑ 64.7% | [2] |

| Iba-1 positive cells (% of control) | 210 ± 20 | 130 ± 15 | ↓ 38.1% | [2] |

| GFAP positive cells (% of control) | 180 ± 15 | 115 ± 12 | ↓ 36.1% | [2] |

Experimental Protocols

In Vitro: BV2 Microglia Activation Assay

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Nitrite Assay (Griess Reaction): The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

ELISA: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin (B15479496) E2 (PGE₂) in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

In Vivo: Transient Focal Cerebral Ischemia (tMCAO) in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old, 22-25 g) are used. Anesthesia is induced with isoflurane.

-

Surgical Procedure: A 6-0 nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is maintained for 90 minutes.

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered orally immediately after reperfusion (withdrawal of the filament).

-

Neurological Assessment: Neurological deficits are evaluated 22 hours after reperfusion using a 5-point neurological scoring system.

-

Infarct Volume Measurement: 24 hours after reperfusion, the brains are removed, sectioned, and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

-

Immunohistochemistry: Brain sections are stained with antibodies against Iba1 (a marker for microglia) to assess microglial activation.

In Vivo: MPTP-Induced Parkinson's Disease in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

MPTP Administration: Mice receive intraperitoneal injections of MPTP (30 mg/kg) once a day for 5 consecutive days to induce dopaminergic neurodegeneration.

-

This compound Treatment: this compound is administered orally daily, starting before the first MPTP injection and continuing throughout the experiment.

-

Behavioral Testing: Motor coordination and balance are assessed using the rotarod test and traction test.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and for Iba1 and GFAP to assess neuroinflammation.

-

Western Blotting: Protein levels of inflammatory and apoptotic markers are analyzed in brain tissue homogenates.

Signaling Pathways and Experimental Workflows

Caption: this compound's dual neuroprotective signaling pathways.

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data strongly support the neuroprotective effects of this compound in models of ischemic stroke and Parkinson's disease. Its ability to mitigate neuroinflammation and promote neuronal survival through the modulation of the NF-κB and Akt signaling pathways highlights its potential as a therapeutic candidate for neurodegenerative disorders. Further research, including more extensive dose-response studies, investigation in other neurodegenerative models, and eventual clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human neurological diseases.

References

- 1. The neuroprotective effect of this compound against ischemia/reperfusion-induced delayed neuronal damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents behavioral deficits and dopaminergic neuron degeneration in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - this compound reduces brain damage in tMCAO-challenged mice. - figshare - Figshare [figshare.com]

- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

Eupatilin's Dual Anticancer Mechanism: A Technical Guide to Apoptosis Induction and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone), a flavonoid derived from Artemisia species, has demonstrated significant anti-tumor properties across a spectrum of cancer cell lines. Its efficacy is primarily attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). This technical guide provides an in-depth examination of the molecular pathways this compound modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

This compound and the Induction of Apoptosis

This compound triggers apoptosis through multiple interconnected signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key regulatory proteins.

Mitochondrial (Intrinsic) Pathway of Apoptosis

A central mechanism of this compound-induced apoptosis is its effect on the mitochondria. It disrupts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c into the cytoplasm. Released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. The cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.

Role of Reactive Oxygen Species (ROS)